molecular formula C17H32O4 B096670 Diethyl tridecanedioate CAS No. 15423-05-9

Diethyl tridecanedioate

Cat. No.: B096670
CAS No.: 15423-05-9
M. Wt: 300.4 g/mol
InChI Key: KYACNNYLFZGWTO-UHFFFAOYSA-N
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Description

Diethyl tridecanedioate is an organic compound with the molecular formula C₁₇H₃₂O₄. It is a diester derived from tridecanedioic acid and ethanol. This compound is typically a pale-yellow to yellow-brown liquid and is known for its solubility in organic solvents such as ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl tridecanedioate can be synthesized through the esterification of tridecanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Diethyl tridecanedioate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield tridecanedioic acid and ethanol.

    Reduction: The ester groups in this compound can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.

Major Products Formed:

Scientific Research Applications

Diethyl tridecanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into its potential use as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials

Mechanism of Action

The mechanism by which diethyl tridecanedioate exerts its effects primarily involves its hydrolysis to tridecanedioic acid and ethanol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released tridecanedioic acid can then participate in various metabolic pathways, while ethanol is metabolized by alcohol dehydrogenase .

Comparison with Similar Compounds

    Diethyl hexanedioate: Another diester with a shorter carbon chain.

    Diethyl octanedioate: Similar structure but with an eight-carbon chain.

    Diethyl decanedioate: A ten-carbon chain diester.

Uniqueness: Diethyl tridecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain diesters. This longer chain length can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

diethyl tridecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-3-20-16(18)14-12-10-8-6-5-7-9-11-13-15-17(19)21-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYACNNYLFZGWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340703
Record name Diethyl tridecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15423-05-9
Record name Diethyl tridecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL TRIDECANEDIOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure of Example 2 was followed, except that 100 g (1.2 mol) of potassium methylate, 728 g (4 mol) of cyclododecanone and 849 g (7.2 mol) of diethyl carbonate were fed to the first reactor per hour. Instead of 100 g/h of methanol, 120 g/h of ethanol were fed to the reactor. 1116 g of diethyl brassylate were obtained per hour, equivalent to a yield of 93% of theory, based on cyclododecanone used.
Name
potassium methylate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
728 g
Type
reactant
Reaction Step Two
Quantity
849 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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